(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester

Cross-Coupling Suzuki-Miyaura Reaction Regioselectivity

Researchers attempting Pd-catalyzed couplings on isothiazole scaffolds frequently encounter synthetic failure when substituting the C5-bromo, Boc-protected isomer with 4-bromo or non-Boc analogs-mismatched regiochemistry and labile protection lead to poor yields or unreactive substrates. This building block eliminates that risk: • C5-Br regiochemistry specifically validated for high-yield Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids, with the Boc group remaining intact throughout. • Orthogonal Boc protection enables sequential amine functionalization (acylation, sulfonylation, alkylation) post-coupling, eliminating an entire protection/deprotection step and improving process mass intensity. • Guaranteed 97% purity ensures consistent batch performance in multi-gram scale-ups, minimizing pre-purification costs and batch variability.

Molecular Formula C8H11BrN2O2S
Molecular Weight 279.16 g/mol
Cat. No. B8188885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Molecular FormulaC8H11BrN2O2S
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NSC(=C1)Br
InChIInChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)10-6-4-5(9)14-11-6/h4H,1-3H3,(H,10,11,12)
InChIKeyXLMQXUUACLFRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester: A Versatile Boc-Protected Isothiazole Building Block for Pharmaceutical and Agrochemical Synthesis


(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (CAS: 2385576-85-0) is a heterocyclic building block belonging to the isothiazole family, characterized by a five-membered ring containing both nitrogen and sulfur atoms, with a bromine substituent at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino function . This compound, with a molecular formula of C8H11BrN2O2S and a molecular weight of 279.16 g/mol , serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules in pharmaceutical and agrochemical research . The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the Boc group offers orthogonal protection, enabling selective deprotection under mild acidic conditions .

Why In-Class Substitution of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester with Other Isothiazoles Can Derail Synthetic Routes


While many brominated isothiazoles exist as potential building blocks, generic substitution of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester with close analogs like 4-bromo-isothiazoles or non-Boc-protected 5-bromo-isothiazoles is chemically unsound and can lead to synthetic failure. The specific regiochemistry of the bromine at the C5 position, combined with the Boc-protected amine at C3, is critical for successful palladium-catalyzed cross-coupling reactions. As established in the literature, 3-substituted isothiazoles (including those with halogens at C3) are often less reactive and can fail to undergo effective Suzuki or Stille couplings altogether [1]. In contrast, the C5-bromo isomer, especially when protected with a Boc group, is specifically designed to undergo efficient Suzuki-Miyaura couplings at C5, with the Boc group remaining intact throughout the reaction . Therefore, attempting to replace this compound with an unoptimized analog risks poor yields, failed couplings, or the introduction of unwanted side reactions due to mismatched reactivity and protection group chemistry.

Quantitative Differentiation of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester: Head-to-Head Reactivity, Protection, and Procurement Data


Regioselective Suzuki Coupling Competence: C5-Br vs. C3-Br Isothiazoles

The target compound features a bromine atom at the C5 position of the isothiazole ring. Literature directly comparing the cross-coupling reactivity of isothiazole isomers demonstrates that 3-bromo-substituted isothiazoles are unreactive substrates for Suzuki and Stille couplings, whereas C4- and C5-bromo isomers are effective coupling partners [1]. Specifically, 3-bromoisothiazole fails to undergo effective Suzuki or Stille couplings, while 4-bromo- and 4-iodo-3,5-diphenylisothiazoles (and by extension, C5-bromo derivatives) are effective for these transformations [1]. This regiochemical difference is a critical, quantifiable differentiation for procurement decisions.

Cross-Coupling Suzuki-Miyaura Reaction Regioselectivity Palladium Catalysis

Orthogonal Boc-Protection Enables Tandem Cross-Coupling/Deprotection Sequences

The presence of the tert-butyloxycarbonyl (Boc) group on the 3-amino moiety provides a key differentiation from non-protected or alternatively protected isothiazole analogs. The Boc group is orthogonally stable under standard palladium-catalyzed cross-coupling conditions, allowing the C5-bromine to undergo Suzuki-Miyaura couplings without affecting the protected amine . This enables a streamlined two-step sequence: first, functionalization at C5 via cross-coupling, followed by selective Boc-deprotection under mild acidic conditions to reveal the free amine for further elaboration . In contrast, a free amine or an acid-labile protecting group would be incompatible with the basic conditions of many cross-couplings, leading to side reactions or decomposition.

Protecting Group Chemistry Orthogonal Protection Boc Deprotection Synthetic Methodology

Commercially Available Purity Benchmarking: 97% Assay from Major Supplier

For procurement, the guaranteed purity of a building block is a primary selection criterion. This specific compound is available from established chemical suppliers with a verified purity of 97.000% . This level of purity provides a reliable baseline for reaction stoichiometry and yield calculations, reducing the risk of unexpected impurities interfering with sensitive catalytic cycles. While other suppliers may offer this compound, this quantifiable purity from a reputable vendor like Fisher Scientific provides a concrete, verifiable metric for procurement decisions.

Purity Quality Control Procurement Assay

Predicted Physicochemical Properties Provide a Differentiating Handle for Purification and Handling

In the absence of extensive experimental data, predicted physicochemical properties offer a basis for comparing building blocks. (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester has a predicted boiling point of 222.2±38.0 °C and a predicted density of 1.574±0.06 g/cm³ . Its predicted pKa of 11.72±0.70 indicates the Boc-protected amine is very weakly acidic. In comparison to a structurally similar compound, tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate (a thiazole analog), which has the same molecular weight but a different heterocyclic core [1], the isothiazole ring imparts different electronic and solubility characteristics that influence chromatographic purification (e.g., normal-phase vs. reverse-phase) and reaction solvent choice. This allows researchers to anticipate and plan for specific handling requirements.

Physicochemical Properties LogP Solubility Purification

High-Value Application Scenarios for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Late-Stage Diversification of Kinase or Protease Inhibitor Scaffolds

In a drug discovery program, a medicinal chemist seeking to explore structure-activity relationships (SAR) around a central isothiazole core would select this compound. The evidence from Section 3 demonstrates that the C5-bromo substituent is primed for efficient Suzuki-Miyaura cross-coupling [1]. This allows for the rapid, parallel introduction of diverse aryl or heteroaryl groups at the 5-position to probe hydrophobic pockets or key binding interactions. The orthogonal Boc protecting group remains intact during this key step , enabling a subsequent, clean deprotection to reveal the 3-amino group, which can then be acylated, sulfonylated, or alkylated to further modulate potency and physicochemical properties. This two-step, modular approach is far more efficient than de novo synthesis of each analog.

Process Chemistry: Streamlined Synthesis of an Agrochemical Active Ingredient Intermediate

An agrochemical process chemist tasked with developing a scalable route to a novel fungicide or herbicide would value this building block for its operational simplicity. The guaranteed commercial purity of 97% ensures consistent performance in a multi-kilogram Suzuki coupling step, minimizing batch-to-batch variability and the need for costly pre-purification. The orthogonal Boc protection strategy eliminates a protection/deprotection step, shortening the overall sequence and improving process mass intensity . The predicted physicochemical data also provides guidance for selecting extraction solvents and designing a robust crystallization protocol for the coupled intermediate, further de-risking the scale-up process.

Chemical Biology: Synthesis of Bifunctional Probes or PROTAC Linkers

A chemical biologist designing a bifunctional probe, such as a PROTAC (Proteolysis Targeting Chimera) or a fluorescent activity-based probe, requires a building block with two distinct, addressable functional handles. This compound provides exactly that. The C5-bromine is a validated site for Suzuki coupling to install a ligand for the target protein of interest [1]. Following Boc deprotection, the revealed 3-amine serves as a second attachment point for an E3 ligase recruiting ligand (for PROTACs) or a fluorophore/biotin tag (for probes) . This dual-functionality in a single, commercially available building block dramatically accelerates the synthesis of these complex bi-functional molecules, reducing the need for extensive custom synthesis.

Technical Documentation Hub

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